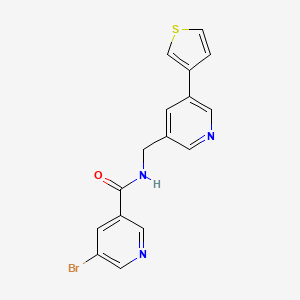

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

描述

This compound features a nicotinamide backbone substituted with a bromine atom at the 5-position and a (5-(thiophen-3-yl)pyridin-3-yl)methyl group at the N-position. Its structural complexity arises from the integration of pyridine and thiophene moieties, which may enhance electronic interactions and binding affinity in biological systems. The compound’s safety protocols emphasize avoiding heat sources and ensuring proper handling .

属性

IUPAC Name |

5-bromo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3OS/c17-15-4-14(8-19-9-15)16(21)20-6-11-3-13(7-18-5-11)12-1-2-22-10-12/h1-5,7-10H,6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHKEIWNNYZFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:

Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

Nicotinamide Formation: The final step involves the formation of the nicotinamide moiety through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the nitro group if present, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted pyridine derivatives.

科学研究应用

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Materials Science: Its properties may be exploited in the development of novel materials, such as organic semiconductors or photovoltaic materials.

作用机制

The mechanism of action of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and thiophene ring can influence its binding affinity and specificity.

相似化合物的比较

Structural Similarities and Key Differences

The target compound’s closest analogs, identified via similarity scoring (0.95–0.98), include:

Key Observations :

- Substituent Diversity : The target compound’s thiophene-pyridine hybrid substituent distinguishes it from simpler N-alkyl (e.g., methyl, diethyl) or sulfur-containing (e.g., trifluoromethylsulfanylethyl) analogs. This may confer unique solubility or steric properties .

- Molecular Weight : The target (MW 320.15) is heavier than N-methyl (215.05) and diethyl (256.12) analogs, likely due to its extended aromatic system .

- Thermal Stability : 5-Bromo-N-methyl-nicotinamide exhibits a high boiling point (334.46°C), suggesting robust thermal stability compared to the target compound, for which such data is unavailable .

Functional Implications

- Thiophene Moiety : The target’s thiophene group may enhance π-π stacking in biological targets, a feature absent in N-alkyl analogs. This could improve binding in kinase inhibitors or receptor modulators.

- Halogen Effects: Bromine’s electronegativity and van der Waals radius may influence binding affinity compared to non-halogenated analogs.

生物活性

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide (CAS Number: 1795471-35-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H12BrN3OS |

| Molecular Weight | 374.3 g/mol |

| CAS Number | 1795471-35-0 |

The compound features a bromine atom and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression, such as tyrosinase and various kinases. For instance, certain N-phenyl nicotinamides have demonstrated significant inhibition of microtubule polymerization, leading to apoptosis in cancer cells .

- Induction of Apoptosis : The compound is hypothesized to induce apoptosis through caspase activation pathways. This has been corroborated by studies showing that related compounds can lead to G2/M cell cycle arrest and subsequent cell death in various cancer cell lines .

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. The low cytotoxicity observed in preliminary studies adds to their therapeutic appeal .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cytotoxicity : Preliminary studies indicate that this compound has a favorable cytotoxicity profile, suggesting it could selectively target cancer cells while sparing normal cells .

- Potential as an Anticancer Agent : The compound's structure suggests that it may interact with multiple biological targets, enhancing its efficacy against various cancer types .

Case Studies

- Study on Apoptosis Induction : In a study evaluating the apoptotic effects of N-phenyl nicotinamides, one compound demonstrated an EC50 of 0.082 µM in T47D breast cancer cells, indicating potent activity . This suggests that structurally similar compounds like this compound may also exhibit strong apoptotic effects.

- Tyrosinase Inhibition : Research on novel tyrosinase inhibitors revealed that compounds with similar scaffolds showed IC50 values comparable to standard inhibitors like kojic acid . This positions this compound as a potential candidate for further development in skin-related therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。